Akagerine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Akagerine is a biochemical that is derived from the root bark of South American Strychnos.

科学的研究の応用

Antimicrobial Activity

Akagerine has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antifungal Activity: Studies have shown that extracts containing this compound can inhibit fungal pathogens such as Fusarium species, with minimum inhibitory concentration (MIC) values ranging from 3.8 mg/ml to >7.5 mg/ml .

- Antibacterial Activity: this compound's potential against Staphylococcus aureus has been highlighted, suggesting its utility in treating infections caused by resistant strains .

Antimalarial Properties

This compound has been studied for its antimalarial effects. It is part of traditional remedies used in regions where malaria is endemic.

- In vitro Studies: The compound has shown promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition of the parasite's growth .

Antitrypanosomal Activity

Molecular docking studies suggest that this compound may interact effectively with targets associated with Trypanosoma species, indicating potential for treating diseases like sleeping sickness .

Convulsant and Neuropharmacological Effects

Research has indicated that this compound possesses convulsant properties. In studies comparing its effects to standard drugs like strychnine, this compound exhibited notable activity with half maximal curative dose (CD50) values ranging from 45.3 mg/kg to 84.0 mg/kg . This suggests potential applications in neurological research and pharmacotherapy.

Toxicological Evaluations

While this compound shows promise in various applications, its safety profile requires thorough investigation. Studies on its toxicity have indicated a need for further research to establish safe dosage ranges and potential side effects .

Case Studies

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing Akagerine, and how can yield be optimized?

this compound synthesis involves a multi-step pathway starting from precursor compounds. Key steps include:

- Intermediate 332 formation : Use LDA in THF at -30°C for 1.5 hours to ensure selective deprotonation .

- Oxidation with mCPBA : Conduct at -70°C in DCM to minimize side reactions during epoxidation .

- Final cyclization : Employ Bu₃SnH in benzene under reflux to achieve high regioselectivity . Yield optimization requires strict temperature control, reagent purity verification, and real-time monitoring (e.g., TLC or NMR).

Q. How should researchers characterize this compound’s structural identity and purity?

- Spectroscopic analysis : Use ¹H/¹³C NMR to confirm functional groups and stereochemistry. Compare data with literature values for validation .

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula . Contaminants (e.g., unreacted intermediates) must be quantified via GC-MS or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

- Replicate protocols : Ensure exact replication of reaction conditions (solvent, temperature, reagent ratios) from conflicting studies .

- Systematic troubleshooting : Test variables such as moisture levels (e.g., anhydrous vs. wet THF) or catalyst aging (e.g., Pd(PPh₃)₄ activity) .

- Meta-analysis : Compare raw datasets from published studies to identify methodological discrepancies (e.g., calibration differences in NMR) .

Q. What strategies are effective for designing derivatives like Malindine from this compound?

- Functional group modification : Target C-17 and N-1 positions for regioselective glucosidase-mediated transformations .

- Mechanistic studies : Use DFT calculations to predict reactive sites and guide synthetic routes (e.g., dialdehyde intermediates) .

- In silico screening : Apply molecular docking to prioritize derivatives with enhanced bioactivity before lab synthesis .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

- Standardized assays : Use positive/negative controls (e.g., IC₅₀ comparisons) and validate cell lines via STR profiling .

- Data transparency : Publish raw datasets (e.g., dose-response curves) and statistical codes (e.g., R/Python scripts) in supplementary materials .

- Collaborative verification : Partner with independent labs to cross-validate findings, addressing batch-to-batch variability .

Q. Methodological Guidelines

- Experimental design : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with methodological rigor .

- Data integrity : Archive reaction logs, spectra, and statistical outputs in indexed repositories (e.g., Zenodo) for auditability .

- Ethical compliance : Disclose synthetic hazards (e.g., TFAA toxicity) and adhere to institutional safety protocols .

特性

CAS番号 |

56519-07-4 |

|---|---|

分子式 |

C20H24N2O2 |

分子量 |

324.4 g/mol |

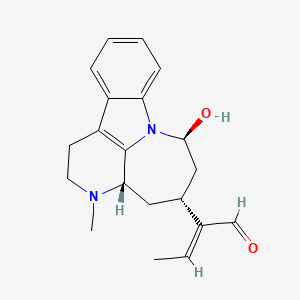

IUPAC名 |

(E)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |

InChI |

InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18+,19+/m1/s1 |

InChIキー |

LGSDYQBPJKYJCT-YTLNUPAMSA-N |

SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |

異性体SMILES |

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O |

正規SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Akagerine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。